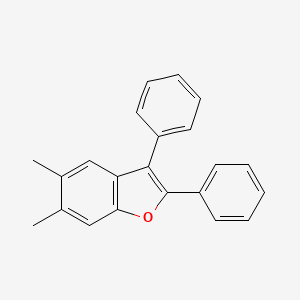

Benzofuran, 5,6-dimethyl-2,3-diphenyl-

Description

Overview of Benzofuran (B130515) Heterocyclic System Significance in Organic Chemistry

The benzofuran system, which consists of a benzene (B151609) ring fused to a furan (B31954) ring, is a privileged heterocyclic scaffold in the field of organic chemistry. rsc.orgresearchgate.netnih.gov Its significance stems from its presence as a core structural component in a multitude of natural products, particularly those found in plant families such as Asteraceae, Fabaceae, and Moraceae. rsc.orgnih.govchemspider.com These naturally occurring benzofurans exhibit a wide array of biological activities. nih.gov

Beyond nature, the benzofuran nucleus is a cornerstone in medicinal chemistry and materials science. rsc.orgnih.gov Synthetic benzofuran derivatives have been developed for a vast range of applications, playing a role as crucial intermediates in the synthesis of complex molecules. researchgate.net The unique electronic and structural properties conferred by the fusion of the aromatic benzene ring and the electron-rich furan ring make it a versatile template for designing novel compounds. rsc.org The ability of the benzofuran system to engage in various chemical transformations, including electrophilic substitution, addition, and coupling reactions, further underscores its importance as a versatile building block in synthetic organic chemistry. rsc.org

Chemical Space and Substitution Patterns of Benzofuran Derivatives

The chemical space occupied by benzofuran derivatives is extensive, owing to the potential for substitution at multiple positions on both the benzene and furan rings. rsc.org The core benzofuran structure can be modified to fine-tune its electronic and steric properties, leading to a high degree of molecular diversity. This diversity is crucial in fields like drug discovery, where subtle structural changes can lead to significant differences in biological activity. organic-chemistry.org

Substitutions can occur at positions 2, 3, 4, 5, 6, and 7 of the benzofuran ring system. rsc.org Research has shown that the position and nature of these substituents profoundly influence the molecule's properties. For instance, studies on the neuroprotective activity of synthetic benzofurans have indicated that chemical substitutions at positions 2, 3, and 5 are particularly significant for achieving desired biological effects. wuxiapptec.com The synthesis of 2,3-disubstituted benzofurans is an area of active research, with various methods developed to control the regioselectivity of these substitutions. nih.govorganic-chemistry.org The functionalization at the C2 and C3 positions of the furan ring, in particular, allows for the introduction of aryl, alkyl, and other groups, leading to complex and functionally rich molecules. rsc.org

Specific Focus on 5,6-dimethyl-2,3-diphenylbenzofuran in Contemporary Research

While the broader class of benzofurans is well-documented, specific research on Benzofuran, 5,6-dimethyl-2,3-diphenyl- is not extensively reported in readily available literature. However, its structure allows for informed speculation on its properties and potential research interest. The molecule combines several key features: a benzofuran core, dimethyl substitution on the benzene ring (at positions 5 and 6), and diphenyl substitution on the furan ring (at positions 2 and 3).

The 5,6-dimethyl substitution pattern is known to influence the electronic properties of the benzofuran system. The electron-donating nature of the methyl groups can impact the reactivity of the benzene portion of the molecule. The 2,3-diphenyl substitution creates a sterically hindered and electronically rich furan ring. This particular arrangement is of interest in materials science for the development of organic electronics, where π-conjugated systems are essential.

The synthesis of 2,3-diphenylbenzofurans can be approached through several established routes. One common method involves the acid-catalyzed cyclization of precursor molecules. For instance, the reaction of benzoquinones with stilbene (B7821643) oxides in the presence of a Lewis acid can yield 2,3-diaryl-5-hydroxybenzofurans. researchgate.net Another powerful technique is the transition-metal-catalyzed C-H activation and cyclization of appropriately substituted phenols and alkynes. rsc.org

Given the lack of specific experimental data in the searched literature, a detailed property table is provided below with calculated or inferred values.

| Property | Value | Source |

| Molecular Formula | C₂₂H₁₈O | Inferred from structure |

| Molecular Weight | 298.38 g/mol | Calculated |

| Appearance | Solid (Predicted) | Inferred |

| Solubility | Likely soluble in organic solvents, insoluble in water. | Inferred from structure |

| CAS Number | 52539-78-1 | - |

Academic Research Trends and Challenges in Substituted Benzofuran Chemistry

Current research in substituted benzofuran chemistry is vibrant and multifaceted, driven by the quest for new therapeutic agents and advanced materials. researchgate.netorganic-chemistry.org A significant trend is the development of novel, efficient, and sustainable synthetic methodologies. nih.gov This includes the use of transition-metal catalysis (e.g., palladium, copper, ruthenium) to achieve regioselective C-H functionalization and cross-coupling reactions, enabling the construction of complex benzofuran derivatives with high precision and yield. rsc.orgnih.gov One-pot reactions and cascade or domino reaction sequences are also gaining prominence as they offer a more streamlined and atom-economical approach to these molecules. nih.gov

Despite considerable progress, several challenges remain. The synthesis of polysubstituted benzofurans with precise control over the substitution pattern can be complex and often requires multi-step procedures. organic-chemistry.org Achieving enantioselectivity in the synthesis of chiral benzofurans is another significant hurdle, as many conventional methods are not suited for producing single enantiomers, which is often a requirement for pharmaceutical applications. organic-chemistry.org Furthermore, the scalability of many novel synthetic methods from the laboratory to an industrial scale presents a practical challenge that needs to be addressed for real-world applications. organic-chemistry.org Overcoming these challenges through innovative synthetic strategies is a key focus of ongoing academic and industrial research. organic-chemistry.orgyoutube.com

Structure

3D Structure

Properties

CAS No. |

14770-93-5 |

|---|---|

Molecular Formula |

C22H18O |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

5,6-dimethyl-2,3-diphenyl-1-benzofuran |

InChI |

InChI=1S/C22H18O/c1-15-13-19-20(14-16(15)2)23-22(18-11-7-4-8-12-18)21(19)17-9-5-3-6-10-17/h3-14H,1-2H3 |

InChI Key |

GYBOJSPGSHRQKI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=C2C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Reaction Mechanisms and Pathways of Benzofuran, 5,6 Dimethyl 2,3 Diphenyl Derivatives

Cycloaddition Reactions Involving Benzofuran (B130515) Moieties

Cycloaddition reactions are powerful tools for the construction of complex cyclic systems. In the context of benzofuran derivatives, the fused aromatic system and the electron-rich furan (B31954) ring can participate in various pericyclic reactions.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. libretexts.org In this type of reaction, a conjugated diene reacts with a dienophile. The benzofuran moiety itself can act as a diene. The regioselectivity of such reactions is governed by the electronic nature of the substituents on both the diene and the dienophile. For derivatives like 5,6-dimethyl-2,3-diphenylbenzofuran, the electron-donating methyl groups at the 5- and 6-positions increase the electron density of the benzene (B151609) ring, potentially influencing its reactivity as a diene component. The reaction generally proceeds under thermal conditions. youtube.com The frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile) dictate the feasibility and stereochemical outcome of the reaction. libretexts.org

While specific studies on [4+2] cycloadditions of 5,6-dimethyl-2,3-diphenylbenzofuran are not extensively detailed in the provided search results, the general principles of cycloaddition reactions suggest that the regioselectivity would be influenced by the steric bulk of the 2,3-diphenyl substituents and the electronic effects of the dimethyl groups. libretexts.orgyoutube.com

The [8+2] cycloaddition is a less common but synthetically valuable reaction that involves an 8π electron system and a 2π electron system. While direct examples involving 5,6-dimethyl-2,3-diphenylbenzofuran are not prevalent, related systems provide insight. For instance, the synthesis of naphtho[1,2-b]benzofuran-7(8H)-ones involves a photoinduced rearrangement that includes the photocyclization of a hexatriene system, which can be conceptually related to higher-order cycloadditions. rsc.org

In a different context, 1,3-dipolar cycloadditions, which are electronically equivalent to [4+2] cycloadditions, provide access to five-membered heterocyclic rings and proceed through a 4π electron dipole and a 2π electron dipolarophile. libretexts.org The mechanism of these reactions can involve zwitterionic intermediates, particularly when there is a significant mismatch in the energies of the frontier orbitals of the reacting species. libretexts.orgyoutube.com For example, the reaction of an oxime with an alkyne to form an isoxazole (B147169) proceeds via a nitrile oxide intermediate, which is a 1,3-dipole. youtube.com

Another relevant transformation is the oxidative [3+2] cycloaddition of phenols with alkenes to produce dihydrobenzofurans, which is proposed to proceed through a phenoxonium intermediate. nih.govnih.gov This photocatalytic method highlights the potential for radical or cationic intermediates in cycloaddition pathways leading to benzofuran-like structures. nih.govnih.gov

Intramolecular Rearrangements and Substituent Migration Phenomena

Intramolecular rearrangements are fundamental processes in organic chemistry that allow for the formation of complex structures from simpler precursors, often with high atom economy.

The synthesis of highly substituted benzofurans can be achieved through charge-accelerated researchgate.netresearchgate.net-sigmatropic rearrangements. rsc.orgrsc.orgresearchgate.netnih.gov This type of reaction is a pericyclic process where a sigma bond migrates across a pi system. uh.edu In the synthesis of benzofuran derivatives, this rearrangement can be facilitated by converting a hydroxyl group into a better leaving group, thereby generating a cationic intermediate that accelerates the reaction. rsc.org For instance, the reaction of 2,6-disubstituted phenols with alkynyl sulfoxides in the presence of trifluoroacetic anhydride (B1165640) (TFAA) proceeds via a charge-accelerated researchgate.netresearchgate.net-sigmatropic rearrangement. rsc.orgrsc.orgresearchgate.net The trifluoroacetyl group has also been shown to accelerate researchgate.netresearchgate.net-sigmatropic rearrangements in the synthesis of benzofurans under mild conditions. nih.gov

A proposed mechanism involves the formation of a sulfonium (B1226848) intermediate which then undergoes the researchgate.netresearchgate.net-sigmatropic rearrangement. rsc.org The stereochemistry of researchgate.netnih.gov-sigmatropic rearrangements, a related class of reactions, is often predictable, with a preference for the formation of the E-alkene. wikipedia.org Gold(I) catalysts have also been employed to catalyze researchgate.netresearchgate.net-sigmatropic rearrangements of propargylic esters, which are proposed to proceed through Au(I)-coordinated allene (B1206475) intermediates. nih.gov

| Rearrangement Type | Key Features | Catalyst/Reagent | Intermediate | Reference |

|---|---|---|---|---|

| Charge-Accelerated researchgate.netresearchgate.net-Sigmatropic | Formation of highly substituted benzofurans | TFAA | Cationic intermediate, Sulfonium intermediate | rsc.org, rsc.org |

| researchgate.netresearchgate.net-Sigmatropic | Accelerated by electron-withdrawing groups | Trifluoroacetyl group | - | nih.gov |

| Au(I)-Catalyzed researchgate.netresearchgate.net-Sigmatropic | Rearrangement of propargylic esters | Au(I) complexes | Au(I)-coordinated allene | nih.gov |

| researchgate.netnih.gov-Sigmatropic | Can be stereoselective | - | Five-membered ring transition state | wikipedia.org |

In conjunction with sigmatropic rearrangements, the migration of substituents on the aromatic ring is a crucial step in the synthesis of certain highly substituted benzofurans. rsc.orgrsc.orgresearchgate.net An unusual substituent migration has been observed in the charge-accelerated researchgate.netresearchgate.net-sigmatropic rearrangement using 2,6-disubstituted phenols and alkynyl sulfoxides. rsc.orgrsc.org The proposed mechanism suggests that after the initial researchgate.netresearchgate.net-sigmatropic rearrangement, a subsequent substituent migration occurs to yield the final benzofuran product. rsc.org This migration is thought to proceed through a cationic intermediate. rsc.org

Experimental evidence for this migration includes crossover experiments. For example, when a mixture of phenols with different substituents is used, no crossover products are observed, indicating that the migration is an intramolecular process. rsc.org The nature of the substituents on the phenol (B47542) can influence the reaction pathway. For instance, phenols with electron-donating alkyl groups tend to be more reactive than those with electron-withdrawing aryl groups. rsc.org

Photochemical Transformations and Reactive Intermediates

Photochemistry offers unique pathways for the synthesis and transformation of organic molecules by accessing excited electronic states.

Photochemical reactions provide a metal-free route to substituted benzofurans. researchgate.netnih.gov One such method involves the reaction of 2-chlorophenol (B165306) derivatives with terminal alkynes. researchgate.netnih.gov This reaction is proposed to proceed through an aryl cation intermediate, formed by the photolysis of the chlorophenol. researchgate.netnih.gov This highly reactive intermediate then undergoes tandem formation of an aryl-C and a C-O bond to yield the benzofuran ring system. researchgate.netnih.gov The reaction conditions are generally mild, making it an environmentally favorable procedure. nih.gov

The photolysis of other benzofuran precursors has also been investigated. For example, the photoreduction of 2-aroylbenzofurans to arylbenzofurylmethanols proceeds through an initial addition of the solvent followed by elimination involving γ-hydrogen abstraction. scispace.com Furthermore, 4-methyl-2′-hydroxyisoflavenes can be photochemically transformed into benzofuro[3,2-b]benzofurans. rsc.org The photorearrangement of 4H-chromen-4-one derivatives can also lead to substituted naphtho[1,2-b]benzofuran-7(8H)-ones via a mechanism involving photocyclization, a rsc.orgnih.gov-H-sigmatropic rearrangement, and heterocyclic ring opening. rsc.org

| Starting Material | Product | Key Intermediate/Process | Reference |

|---|---|---|---|

| 2-Chlorophenol derivatives and terminal alkynes | 2-Substituted benzo[b]furans | Aryl cation intermediate | nih.gov, researchgate.net |

| 2-Aroylbenzofurans | Arylbenzofurylmethanols | γ-Hydrogen abstraction | scispace.com |

| 4-Methyl-2′-hydroxyisoflavenes | Benzofuro[3,2-b]benzofurans | Photolysis | rsc.org |

| 4H-Chromen-4-one derivatives | Naphtho[1,2-b]benzofuran-7(8H)-ones | rsc.orgnih.gov-H-sigmatropic rearrangement | rsc.org |

Decarbonylation-Oxidation Reactions of Benzofuranone Precursors

A novel transition-metal-free protocol has been developed for the conversion of 3-arylbenzofuran-2(3H)-ones into 2-hydroxybenzophenones through a decarbonylation-oxidation reaction. researchgate.netresearchgate.net This method provides an efficient route to synthesize substituted 2-hydroxybenzophenones, which are valuable compounds, from readily available benzofuranone precursors under mild conditions. researchgate.net The reaction is typically carried out using a base such as cesium carbonate (Cs₂CO₃) in a solvent like tetrahydrofuran (B95107) (THF) under an open atmosphere. researchgate.netnih.gov

The optimization of this reaction was demonstrated using 5-methyl-3-phenylbenzofuran-2(3H)-one as a model substrate. The results highlight the importance of the choice of base and solvent.

Table 1: Optimization of Decarbonylation-Oxidation of 5-methyl-3-phenylbenzofuran-2(3H)-one

Data derived from a study on transition-metal-free decarbonylation-oxidation reactions. researchgate.net

Entry Base (equiv.) Solvent Time (h) Yield (%) 1 Cs₂CO₃ (2.0) THF 12 92 2 Cs₂CO₃ (1.0) THF 12 90 3 Cs₂CO₃ (0.5) THF 12 40 4 K₂CO₃ (2.0) THF 12 72 5 DBU (2.0) THF 12 Trace 6 Cs₂CO₃ (2.0) Dioxane 12 85 7 Cs₂CO₃ (2.0) Toluene 12 No Reaction

The key to this transition-metal-free decarbonylation-oxidation reaction is the role of hydroperoxides generated in-situ. researchgate.netnih.gov Solvents like THF are known to form hydroperoxides upon standing in the presence of oxygen. nih.gov The reaction mechanism is believed to proceed through a radical pathway initiated by these hydroperoxides. researchgate.netnih.gov

Control experiments have confirmed the essential role of hydroperoxides. When the reaction was conducted in the presence of TEMPO, a known radical scavenger, the yield of the desired 2-hydroxybenzophenone (B104022) product was significantly diminished. nih.gov Furthermore, performing the reaction in degassed THF under an inert atmosphere, which prevents the formation of hydroperoxides, completely halted the reaction. nih.gov

Based on these observations, a plausible mechanism has been proposed:

Enolate Formation: The base abstracts a proton from the 3-arylbenzofuran-2(3H)-one, leading to the formation of an enolate intermediate (A). researchgate.netresearchgate.net

Reaction with Hydroperoxide: The enolate (A) reacts with the in-situ generated THF-hydroperoxide to form an intermediate (B) and generates radicals. researchgate.netresearchgate.net

Radical Reaction: These radicals further react with intermediate B to yield a subsequent intermediate (C). researchgate.netresearchgate.net

Hydrolysis: Finally, intermediate C undergoes hydrolysis to release the final 2-hydroxybenzophenone product, along with carbon dioxide and 2-hydroxytetrahydrofuran. researchgate.netresearchgate.net

This pathway highlights how the autoxidation of the THF solvent is harnessed to drive the transformation without the need for a metal catalyst. researchgate.net

Steric hindrance plays a crucial role in determining the outcome and selectivity of the decarbonylation-oxidation reaction of benzofuranone precursors. researchgate.netnih.gov The accessibility of the reaction center to the bulky hydroperoxide reagent can dictate whether the desired transformation occurs.

This influence was demonstrated in a study involving a substrate with bulky substituents near the reaction site. researchgate.netnih.gov When 5-chloro-4,6-dimethyl-3-phenylbenzofuran-2(3H)-one was subjected to the standard reaction conditions, the expected 2-hydroxybenzophenone was not formed. nih.gov Instead, the reaction yielded 5-chloro-3-hydroxy-4,6-dimethyl-3-phenylbenzofuran-2(3H)-one. nih.gov This outcome suggests that the bulky THF hydroperoxide could not react as intended due to significant steric hindrance imposed by the substituents on the benzofuranone ring. researchgate.netnih.gov Poor yields for similarly substituted benzofuranones have also been reported in related reactions, reinforcing the impact of steric factors. nih.gov

Conversely, when the substitution pattern does not create significant steric impediment, the reaction proceeds to the desired 2-hydroxybenzophenone product in good yield. nih.gov For example, a bulky substituent at the 7-position of the benzofuranone did not hinder the reaction, indicating that steric hindrance is highly dependent on the specific substitution pattern around the core scaffold. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of Benzofuran, 5,6 Dimethyl 2,3 Diphenyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional (1D) NMR spectra provide fundamental information about the molecular structure. The ¹H NMR spectrum reveals the number of distinct proton environments and their electronic surroundings, while the ¹³C NMR spectrum provides analogous information for the carbon skeleton.

For Benzofuran (B130515), 5,6-dimethyl-2,3-diphenyl-, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzofuran core and the two phenyl substituents, as well as sharp singlets for the two methyl groups. The integration of these signals would confirm the number of protons in each environment.

The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom. The chemical shifts are indicative of the carbon type (aliphatic, aromatic, olefinic) and its local electronic environment. For instance, the carbons of the phenyl groups would appear in the typical aromatic region (approx. 125-135 ppm), while the methyl group carbons would be found significantly upfield (approx. 20 ppm).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Note: The following table contains predicted chemical shift values based on the analysis of similar benzofuran structures. Actual experimental values may vary based on solvent and other conditions.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl Protons (C5-CH₃, C6-CH₃) | ~2.3 | ~20 |

| Benzofuran Aromatic Protons (H4, H7) | ~7.1 - 7.3 | ~115 - 130 |

| Phenyl Group Protons | ~7.2 - 7.6 | ~127 - 135 |

| Benzofuran Core Carbons | N/A | ~118 - 155 |

| Phenyl Group Carbons | N/A | ~127 - 135 |

While 1D NMR provides a foundational view, two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of all signals and for confirming the intricate connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling, revealing which protons are adjacent to each other (typically separated by two or three bonds). For this molecule, COSY would show correlations between the ortho, meta, and para protons on each of the phenyl rings, allowing for their complete assignment.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of protonated carbons. For example, the proton signals of the methyl groups would show a direct correlation to the methyl carbon signals in the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is particularly useful for determining stereochemistry and conformation. In this case, it could reveal the spatial orientation of the two phenyl rings relative to each other and to the methyl groups, providing insight into the molecule's preferred conformation in solution.

For materials that are crystalline or have poor solubility, solid-state NMR (ssNMR) provides invaluable structural information. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR measures these interactions directly. This can reveal details about molecular packing, polymorphism (the existence of multiple crystalline forms), and dynamics in the solid state. For a molecule like Benzofuran, 5,6-dimethyl-2,3-diphenyl-, ssNMR could be used to characterize different crystalline polymorphs, each potentially having unique physical properties.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular mass of a compound with very high accuracy (typically to within 0.001 atomic mass units). This precision allows for the unambiguous determination of the elemental composition of the molecule. For Benzofuran, 5,6-dimethyl-2,3-diphenyl- (molecular formula C₂₂H₁₈O), HRMS can distinguish its composition from any other combination of atoms that might have the same nominal mass.

Interactive Data Table: HRMS Data for C₂₂H₁₈O

| Parameter | Value |

| Molecular Formula | C₂₂H₁₈O |

| Monoisotopic Mass (Calculated) | 298.135765 Da |

| Expected HRMS Result [M+H]⁺ | 299.143040 Da |

The experimentally measured mass from an HRMS analysis would be compared to the calculated theoretical mass. A close match confirms the elemental formula and, by extension, the molecular weight, providing strong evidence for the compound's identity.

X-ray Crystallography for Single-Crystal Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a precise map of electron density can be generated, revealing the exact position of each atom. This technique provides definitive information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing its conformation in the crystalline lattice.

For a related compound, 6-(benzofuran-2-yl)-2-oxo-4,5-diphenyl-3,4-dihydro-2H-pyran-3-carbonitrile, crystallographic analysis provided precise bond lengths and angles, confirming the connectivity and spatial arrangement of the atoms. researchgate.net A similar analysis for Benzofuran, 5,6-dimethyl-2,3-diphenyl- would yield a complete and unambiguous structural model.

Interactive Data Table: Representative Crystallographic Parameters for a Benzofuran Derivative

Note: Data is representative and illustrates the type of information obtained from X-ray crystallography.

| Parameter | Example Value | Description |

| Crystal System | Monoclinic | The fundamental shape of the unit cell. |

| Space Group | P2₁/c | Describes the symmetry elements within the crystal lattice. |

| Unit Cell a (Å) | 10.15 | The length of one side of the unit cell. |

| Unit Cell b (Å) | 15.23 | The length of a second side of the unit cell. |

| Unit Cell c (Å) | 12.88 | The length of the third side of the unit cell. |

| Angle β (°) | 98.5 | The angle between the 'a' and 'c' axes in a monoclinic system. |

| Key Dihedral Angle | C(benzofuran)-C2-C(phenyl)-C(phenyl) ~ 45-55° | The twist angle of the phenyl rings relative to the benzofuran plane. |

Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy

UV-Vis and Photoluminescence (PL) spectroscopy probe the electronic properties of a molecule. These techniques are particularly informative for compounds with extensive conjugated π-systems, such as Benzofuran, 5,6-dimethyl-2,3-diphenyl-.

UV-Vis Absorption Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals (e.g., π → π* transitions). The extensive conjugation provided by the benzofuran core and the two phenyl rings is expected to result in strong absorption bands in the UV region. The position of the absorption maximum (λ_max) is characteristic of the chromophore.

Photoluminescence (PL) Spectroscopy: Many conjugated molecules exhibit fluorescence, where they emit light after being electronically excited. PL spectroscopy measures the emission spectrum. The difference between the absorption maximum (λ_max) and the emission maximum (λ_em) is known as the Stokes shift. The photophysical properties of benzofuran derivatives are of interest for applications in materials science, such as organic light-emitting diodes (OLEDs). The introduction of the dimethyl and diphenyl groups influences the electronic structure and, consequently, the absorption and emission characteristics of the molecule.

Electronic Transitions and Absorption Maxima Characterization

The electronic absorption spectrum of 5,6-dimethyl-2,3-diphenylbenzofuran is expected to be dominated by π → π* transitions. These transitions involve the excitation of electrons from lower-energy bonding (π) molecular orbitals to higher-energy anti-bonding (π*) molecular orbitals within the conjugated system of the molecule. The extensive conjugation, encompassing the benzofuran core and the two phenyl substituents, is predicted to result in strong absorption in the ultraviolet-visible region.

For a closely related compound, 1,3-diphenylisobenzofuran (B146845) (DPBF), the primary S₀ → S₁ electronic transition is of a π → π* nature, with absorption maxima observed between 410 and 416 nm in various solvents. mdpi.com The position of the absorption maximum for 5,6-dimethyl-2,3-diphenylbenzofuran is expected to be influenced by the specific substitution pattern and the electronic effects of the methyl groups on the benzofuran ring.

Table 1: Expected Electronic Absorption Characteristics for 5,6-dimethyl-2,3-diphenylbenzofuran

| Transition Type | Expected Wavelength Range (λmax) | Solvent Effects |

|---|

Fluorescence and Phosphorescence Emission Characteristics and Quantum Yields

Following electronic excitation, 5,6-dimethyl-2,3-diphenylbenzofuran is expected to exhibit fluorescence, which is the radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀). The emission wavelength is anticipated to be longer than the absorption wavelength, a phenomenon known as the Stokes shift.

In the case of the analogous 1,3-diphenylisobenzofuran (DPBF), fluorescence emission maxima are observed in the range of 455 to 466 nm, varying with solvent polarity. mdpi.com A similar behavior is expected for 5,6-dimethyl-2,3-diphenylbenzofuran, with the emission spectrum likely showing a structured band. The fluorescence quantum yield, which is the ratio of emitted photons to absorbed photons, would provide a measure of the efficiency of the fluorescence process.

Phosphorescence, which is radiative decay from a triplet excited state (T₁) to the ground state, is generally less probable for such molecules in fluid solution at room temperature due to non-radiative decay pathways. However, it might be observable at low temperatures or in a rigid matrix.

Table 2: Predicted Fluorescence Emission Characteristics for 5,6-dimethyl-2,3-diphenylbenzofuran

| Parameter | Predicted Characteristic | Influencing Factors |

|---|---|---|

| Emission Maximum (λem) | 450 - 550 nm | Solvent polarity, with a potential red shift in more polar solvents. |

| Quantum Yield (Φf) | Moderate to high, dependent on the rigidity of the structure and the efficiency of non-radiative decay pathways. | Molecular structure, solvent, and temperature. |

Time-Resolved Spectroscopy for Excited State Dynamics and Lifetimes

Time-resolved spectroscopy would be instrumental in elucidating the dynamics of the excited states of 5,6-dimethyl-2,3-diphenylbenzofuran. The fluorescence lifetime (τf), which is the average time the molecule spends in the excited singlet state before returning to the ground state, is a key parameter.

For the related compound 1,3-diphenylisobenzofuran, fluorescence lifetimes have been reported to be in the nanosecond range and show a slight increase with solvent polarity, with values of 4.62 ns in ethanol, 4.71 ns in DMF, and 4.91 ns in DMSO. mdpi.com This suggests stabilization of the excited state in more polar environments. Similar lifetimes in the nanosecond range are anticipated for 5,6-dimethyl-2,3-diphenylbenzofuran.

Table 3: Anticipated Excited State Lifetime for 5,6-dimethyl-2,3-diphenylbenzofuran

| Parameter | Expected Range | Measurement Technique |

|---|

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and determining the vibrational modes of a molecule. The IR spectrum of 5,6-dimethyl-2,3-diphenylbenzofuran is expected to show characteristic absorption bands corresponding to its various structural components.

The spectrum would feature aromatic C-H stretching vibrations typically above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings (benzofuran and phenyl groups) would appear in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the furan (B31954) ring would likely produce a strong band in the 1250-1050 cm⁻¹ range. The presence of the methyl groups would be confirmed by C-H stretching and bending vibrations.

For comparison, studies on 5,6-dimethyl benzimidazole, which shares the dimethyl-substituted benzene (B151609) ring, have provided detailed assignments of vibrational modes. nih.gov This information can help in assigning the vibrations associated with the substituted benzene moiety of the target compound.

Table 4: Expected Characteristic Infrared Absorption Bands for 5,6-dimethyl-2,3-diphenylbenzofuran

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch (Methyl) | 2975 - 2850 | Medium |

| Aromatic C=C Stretch | 1620 - 1450 | Medium to Strong |

| C-O-C Asymmetric Stretch (Furan) | 1270 - 1200 | Strong |

| C-O-C Symmetric Stretch (Furan) | 1070 - 1020 | Medium |

Computational and Theoretical Studies on Benzofuran, 5,6 Dimethyl 2,3 Diphenyl

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like 5,6-dimethyl-2,3-diphenylbenzofuran, DFT calculations would provide significant insights into its behavior and characteristics.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For 5,6-dimethyl-2,3-diphenylbenzofuran, a key aspect of its structure is the orientation of the two phenyl groups at the 2- and 3-positions. These rings can rotate, leading to different conformers with varying energies.

Conformational analysis would be performed to identify the most stable arrangement. This typically involves calculating the potential energy surface by systematically rotating the dihedral angles between the benzofuran (B130515) core and the phenyl rings. The conformer with the lowest energy represents the most probable structure of the molecule in the ground state. Studies on similar multi-ring heterocyclic systems often show that steric hindrance between adjacent groups dictates the final, non-planar arrangement of the molecule. physchemres.org For instance, in related diphenyl-substituted heterocycles, DFT calculations have been used to determine these rotational barriers and stable conformations. pku.edu.cn

Table 1: Hypothetical Optimized Geometrical Parameters for 5,6-dimethyl-2,3-diphenylbenzofuran This table is illustrative and based on typical values for similar structures, as specific data for the title compound is not available.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C2-C3 | ~1.37 Å |

| Bond Length | C-O (furan) | ~1.38 Å |

| Bond Angle | C2-C3-C(phenyl) | ~125° |

| Dihedral Angle | C3-C2-C(phenyl)-C(phenyl) | Variable (Conformer-dependent) |

This interactive table illustrates the type of data obtained from geometry optimization. Specific values would be derived from DFT calculations (e.g., using the B3LYP functional with a 6-31G(d,p) basis set).

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Orbitals)

Understanding the electronic structure is crucial for predicting a molecule's reactivity and photophysical properties. DFT is used to calculate the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and potential for applications in electronic materials. pku.edu.cn In many aromatic and heterocyclic compounds, the HOMO is typically distributed over the electron-rich parts of the molecule, while the LUMO is located on the electron-deficient regions. For 5,6-dimethyl-2,3-diphenylbenzofuran, the π-conjugated system spanning the benzofuran and phenyl rings would be the primary location of these orbitals. mdpi.comresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Data This table shows representative data that would be calculated for the title compound.

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -5.8 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.9 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 3.9 | Indicates electronic stability and reactivity |

This interactive table demonstrates the kind of electronic structure data generated via DFT. A smaller energy gap generally implies higher reactivity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Spectra)

Computational chemistry can predict spectroscopic data, which is invaluable for confirming experimental results.

NMR Chemical Shifts: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical shifts can be obtained. These are then compared with experimental spectra to confirm the molecular structure. Studies on 5,6-dimethylbenzimidazole (B1208971) have shown a close agreement between observed and calculated frequencies. nih.gov

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption spectra. The calculations provide the excitation energies and oscillator strengths for transitions, which correspond to the absorption wavelengths (λ_max) and intensities. For conjugated systems like this benzofuran derivative, transitions are typically of the π→π* type. rsc.org

Reaction Mechanism Elucidation through Computational Modeling

Beyond static properties, computational modeling is a powerful tool for investigating how a molecule participates in chemical reactions. This involves mapping the energy landscape of a reaction from reactants to products.

Transition State Identification and Activation Energy Barriers

For any proposed reaction involving 5,6-dimethyl-2,3-diphenylbenzofuran, such as electrophilic substitution or cycloaddition, computational methods can identify the transition state (TS). The TS is the highest energy point along the reaction coordinate, and its structure represents the fleeting arrangement of atoms as they transform from reactants to products.

By calculating the energy of the reactants and the transition state, the activation energy barrier (Ea) can be determined. A lower activation energy indicates a faster reaction rate. This type of analysis is crucial for understanding reaction feasibility and selectivity. epa.gov

Reaction Pathway Energy Profiles and Reaction Dynamics

A complete reaction pathway energy profile can be constructed by calculating the energies of reactants, intermediates, transition states, and products. This profile provides a detailed map of the reaction mechanism. For example, in cycloaddition reactions involving furan (B31954) derivatives, DFT has been used to compare different potential pathways and determine which is energetically most favorable.

These energy profiles can reveal whether a reaction proceeds through a stepwise or concerted mechanism and can explain the regioselectivity and stereoselectivity observed experimentally. Molecular dynamics simulations can further provide insights into the real-time motion of atoms during a reaction, offering a more complete picture of the reaction dynamics.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While specific molecular dynamics (MD) simulations for 5,6-dimethyl-2,3-diphenylbenzofuran are not documented, the conformational landscape of aromatic-substituted heterocyclic compounds is a key area of computational chemistry. Such studies are crucial for understanding the relationship between a molecule's three-dimensional structure and its physical and chemical properties. The conformational flexibility, primarily due to the rotation of substituent groups, dictates how the molecule interacts with its environment.

A comprehensive computational analysis of the related isomer, 1,3-diphenylisobenzofuran (B146845) (DPBF), offers insight into the types of conformational studies that can be performed. mdpi.comresearchgate.netnih.gov Researchers have utilized Density Functional Theory (DFT) to investigate its potential energy surface (PES) by scanning the dihedral angles that define the orientation of the two phenyl rings relative to the isobenzofuran (B1246724) core. mdpi.comresearchgate.net

This analysis revealed the existence of two stable conformers, one with C₂ symmetry and another with Cₛ symmetry. mdpi.comresearchgate.netnih.gov The Cₛ conformer was found to be slightly more stable across various solvents. mdpi.com The energy barriers between these conformers were also calculated, providing a picture of the molecule's rotational dynamics. mdpi.com

Table 1: Conformational Analysis of 1,3-Diphenylisobenzofuran (DPBF) Note: This data is for an illustrative isomer and NOT for Benzofuran, 5,6-dimethyl-2,3-diphenyl-.

| Parameter | Finding for DPBF | Significance |

|---|---|---|

| Stable Conformers | Two stable conformers identified: C₂ and Cₛ symmetry. mdpi.comresearchgate.netnih.gov | Indicates the presence of different low-energy shapes the molecule can adopt. |

| Relative Stability | The Cₛ conformer is more stable by 0.33–0.40 kcal·mol⁻¹ at room temperature. mdpi.com | Predicts the most probable conformation of the molecule under given conditions. |

| Potential Energy Surface (PES) | A 2D-PES was generated by scanning the two phenyl ring dihedral angles. mdpi.comresearchgate.net | Maps the energy landscape, identifying energy minima (stable conformers) and transition states (energy barriers). |

For Benzofuran, 5,6-dimethyl-2,3-diphenyl- , a similar computational approach would be necessary to understand its conformational landscape. The presence of the two methyl groups on the benzofuran ring and the different substitution pattern of the phenyl groups (2,3- vs. 1,3-) would significantly alter the potential energy surface compared to DPBF. MD simulations would further build on this by simulating the movement of atoms over time, providing insights into the dynamic behavior of the conformers and their intermolecular interactions with solvent molecules or other species.

Quantitative Structure-Property Relationship (QSPR) Modeling (focusing on non-biological parameters such as UV-absorption properties)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with a specific property of interest, such as UV-absorption maxima (λ_max). These models are valuable for predicting the properties of new, unsynthesized compounds, thereby guiding experimental efforts.

A general QSPR model for UV-absorption would be developed by:

Data Collection: Assembling a dataset of diverse compounds with experimentally measured UV-absorption data.

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build a mathematical equation relating the descriptors to the UV-absorption property.

Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

For predicting the UV-absorption properties of Benzofuran, 5,6-dimethyl-2,3-diphenyl- , a specific QSPR model would ideally be built using a training set of structurally similar benzofuran derivatives. However, no such specific model is currently available.

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) are an alternative and common method to predict UV-visible spectra. mdpi.comnih.gov For the related isomer 1,3-diphenylisobenzofuran, TD-DFT calculations have been shown to accurately predict the main absorption band. mdpi.comresearchgate.netnih.gov The choice of the functional and basis set is critical for obtaining results that correlate well with experimental data. mdpi.com

Table 2: Theoretical vs. Experimental UV-Absorption for 1,3-Diphenylisobenzofuran (DPBF) Note: This data is for an illustrative isomer and NOT for Benzofuran, 5,6-dimethyl-2,3-diphenyl-.

| Method | Predicted Absorption Max (λ_max) | Experimental Absorption Max (λ_max) |

|---|---|---|

| TD-DFT (cam-B3LYP) | ~397–398 nm mdpi.com | ~410-416 nm (solvent dependent) mdpi.comresearchgate.net |

| TD-DFT (ωB97X-D) | ~389–391 nm mdpi.com |

A QSPR model focused on benzofuran derivatives would likely incorporate descriptors related to the extent of π-conjugation, the electronic nature of substituents (electron-donating or -withdrawing), and molecular planarity, as these factors heavily influence electronic transitions and thus UV-absorption. Without a dedicated study, the precise UV-absorption characteristics of Benzofuran, 5,6-dimethyl-2,3-diphenyl- remain to be experimentally determined and computationally modeled.

Structure Reactivity and Structure Function Relationships of Benzofuran, 5,6 Dimethyl 2,3 Diphenyl Excluding Biological Contexts

Impact of Substituent Electronic and Steric Effects on Chemical Reactivity

The chemical behavior of Benzofuran (B130515), 5,6-dimethyl-2,3-diphenyl- is intricately governed by the electronic and steric nature of its substituents: two phenyl groups at positions 2 and 3, and two methyl groups at positions 5 and 6. These groups modify the electron density distribution and steric accessibility of the core benzofuran structure, thereby dictating its reactivity in chemical transformations.

Influence of Phenyl Groups on Aromaticity and Electron Density Distribution

The benzofuran scaffold is an aromatic heterocyclic system. The substituents attached to this core significantly modulate its electronic properties. The two methyl groups at the C5 and C6 positions of the benzene (B151609) ring are electron-donating groups (EDGs) through an inductive effect and hyperconjugation. This increases the electron density on the benzene portion of the benzofuran molecule, which in turn can influence the reactivity of that ring towards electrophiles. In studies of substituted benzofurans, electron-donating groups have been shown to accelerate reaction rates with electrophiles. jocpr.com

Steric Hindrance Effects of Methyl and Phenyl Substituents on Reaction Kinetics and Selectivity

Steric hindrance plays a critical role in the chemical reactivity of Benzofuran, 5,6-dimethyl-2,3-diphenyl-. The bulky phenyl groups at the C2 and C3 positions of the furan (B31954) ring create significant steric shielding. This hindrance makes direct chemical attack at these positions, which are typically reactive sites in unsubstituted benzofuran, less favorable. researchgate.net Any reaction at the furan ring would likely be subject to considerable steric repulsion, slowing down the reaction kinetics.

Similarly, on the benzene ring portion of the molecule, the methyl group at C5 and the phenyl group at the adjacent C3 position sterically hinder the C4 position. Likewise, the methyl group at C6 hinders the C7 position. Synthetic strategies for substituted benzofurans have shown that reactions such as Friedel-Crafts alkylation occur preferentially at the least hindered position. nih.gov Therefore, for electrophilic substitution on the benzene ring, the steric environment created by the existing substituents is a key determinant of the reaction's regioselectivity. Kinetic studies on related substituted benzofuroxans have demonstrated that substituents have a substantial effect on reaction rates. researchgate.net

| Substituent | Position(s) | Electronic Effect | Steric Effect |

|---|---|---|---|

| Phenyl | 2, 3 | Inductively withdrawing; can extend π-conjugation via resonance. | High steric bulk, hindering attack at C2, C3, and adjacent C4 position. |

| Methyl | 5, 6 | Electron-donating (inductive and hyperconjugation). | Moderate steric bulk, hindering attack at adjacent C4 and C7 positions. |

Correlation of Molecular Architecture with Photophysical Properties

The arrangement of atoms and functional groups in Benzofuran, 5,6-dimethyl-2,3-diphenyl- directly correlates with its interaction with light, defining its photophysical properties such as absorption, emission, and the generation of reactive oxygen species.

Design Principles for Tunable Photoluminescence and Emission Wavelengths

The core structure of 2,3-diphenylbenzofuran (B1204727) provides an extended π-conjugated system that is responsible for its fluorescent properties. The photoluminescence of such molecules can be tuned by modifying the substituents on the benzofuran core. Research on benzofuran-cyanostilbenes demonstrates that adding electron-donating groups or extending the conjugation can systematically shift the emission color. researchgate.net

In Benzofuran, 5,6-dimethyl-2,3-diphenyl-, the two phenyl groups at C2 and C3 extend the π-system, while the two electron-donating methyl groups at C5 and C6 further modify the electronic structure. EDGs typically raise the energy of the highest occupied molecular orbital (HOMO). This reduces the HOMO-LUMO energy gap, leading to a bathochromic (red) shift in both the absorption and emission spectra compared to the unsubstituted 2,3-diphenylbenzofuran. Therefore, the specific substitution pattern of this compound is expected to result in fluorescence in the blue-to-green region of the visible spectrum. The principle of tuning luminescence through cation or functional group substitution is a well-established strategy in designing materials like phosphors. ntu.edu.twfigshare.com

| Property | Expected Influence of Substituents | Underlying Principle |

|---|---|---|

| Absorption Maximum (λmax) | Red-shifted compared to unsubstituted diphenylbenzofuran. | Extended π-conjugation from phenyl groups and electron-donating effect of methyl groups reduce the HOMO-LUMO gap. |

| Emission Maximum (λem) | Red-shifted, likely in the blue-green visible range. | Similar to absorption, the reduced energy gap affects the fluorescence emission energy. researchgate.net |

| Fluorescence Quantum Yield (ΦF) | Potentially moderate; influenced by rotational freedom of phenyl groups. | Non-radiative decay pathways, such as vibrations and rotations of the phenyl groups, can compete with fluorescence, lowering the quantum yield. |

Influence of Substituents on Singlet Oxygen Quantum Yields

Photosensitizers can absorb light and transfer the energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂). The efficiency of this process is measured by the singlet oxygen quantum yield (ΦΔ). This process requires the photosensitizer to undergo efficient intersystem crossing (ISC) from its excited singlet state (S₁) to a longer-lived excited triplet state (T₁).

For Benzofuran, 5,6-dimethyl-2,3-diphenyl-, its potential as a photosensitizer is determined by how the substituents affect its excited state dynamics. The rotational freedom of the phenyl groups at the C2 and C3 positions can provide pathways for non-radiative decay from the S₁ state, which may decrease the fluorescence quantum yield but could also compete with ISC, thus potentially lowering the triplet state population required for singlet oxygen generation. Conversely, the electronic effects of the methyl and phenyl groups modulate the energies of the S₁ and T₁ states. The energy gap between these states is a critical factor for efficient ISC. Studies on other photosensitizers have shown that substituent effects can be complex; for instance, halogenation is often used to increase ISC via the heavy-atom effect, but the position and nature of the substituent are crucial. researchgate.netrsc.org While no direct data for Benzofuran, 5,6-dimethyl-2,3-diphenyl- exists, its structural features suggest a potential for singlet oxygen generation, a property often investigated using scavengers like 1,3-diphenylisobenzofuran (B146845) (DPBF). nih.govmdpi.comnih.gov

Structure-Property Relationships in Advanced Material Applications

The specific structure of Benzofuran, 5,6-dimethyl-2,3-diphenyl- imparts properties that make it a candidate for advanced material applications. The relationship between its molecular architecture and its photophysical characteristics is key to this potential.

Modulating Optical Properties for Sensor Development

Research into the specific optical properties of 5,6-dimethyl-2,3-diphenylbenzofuran and its potential application in sensor development is not currently available. For many organic fluorophores, the strategic placement of electron-donating or electron-withdrawing groups can tune the absorption and emission wavelengths, as well as the quantum yield. In the case of this compound, the methyl groups are weakly electron-donating, and the phenyl groups can extend the pi-conjugated system, which would theoretically impact its photophysical characteristics. However, without experimental data, any discussion of its potential as a sensor remains speculative.

Enhancing Catalytic Performance through Structural Modifications

There is no available research that details the catalytic performance of 5,6-dimethyl-2,3-diphenylbenzofuran or efforts to enhance it through structural modifications. The benzofuran core can, in some derivatives, participate in catalytic cycles, but the specific role of the 5,6-dimethyl-2,3-diphenyl substitution pattern in this context has not been documented.

Stability and Degradation Pathways Related to Structural Features

Specific studies on the stability and degradation pathways of 5,6-dimethyl-2,3-diphenylbenzofuran are not found in the reviewed literature. The stability of a molecule is intrinsically linked to its structure. The fused ring system of benzofuran provides a degree of aromatic stability. However, the points of substitution, particularly the ether linkage within the furan ring, can be susceptible to degradation under certain conditions, such as strong acids, bases, or oxidative stress. The bulky phenyl groups might offer some steric protection to the core structure, potentially enhancing its stability. Nevertheless, without dedicated degradation studies, the specific pathways and products remain unknown.

Q & A

Q. What are the recommended synthetic routes for 5,6-dimethyl-2,3-diphenylbenzofuran, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of substituted benzofurans typically involves cyclization of phenolic precursors with carbonyl-containing intermediates. For example, β-methoxy-γ-ketoesters can undergo acid-catalyzed hydrolysis and decarboxylation to form intermediates that react with phenols via nucleophilic addition and intramolecular cyclization (Scheme 6 in ) . For 5,6-dimethyl-2,3-diphenyl derivatives, optimize:

- Catalyst : HClO₄ or H₂SO₄ for protonation.

- Solvent : Polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Temperature : 80–120°C to balance reaction rate and side-product formation.

Characterization via NMR (¹H/¹³C) and GC-MS is critical to confirm regioselectivity and purity.- Data Table :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | HClO₄ (0.1 M) | 75–85% |

| Solvent | DMF | Enhances solubility |

| Temp. | 100°C | Minimizes decarboxylation |

Q. How can structural ambiguities in substituted benzofurans be resolved using spectroscopic techniques?

- Methodological Answer : Combine 2D NMR (COSY, HSQC, HMBC) to assign substituent positions and confirm the benzofuran core. For example:

- ¹H NMR : Methyl protons (δ 2.1–2.5 ppm) and aromatic protons (δ 6.8–7.5 ppm) indicate substitution patterns.

- IR Spectroscopy : C-O-C stretch (1240–1270 cm⁻¹) confirms the furan ring.

X-ray crystallography (e.g., Triclinic P2₁/c space group in ) resolves stereochemical ambiguities.

Advanced Research Questions

Q. What mechanistic insights explain contradictory toxicity data for benzofuran derivatives?

- Methodological Answer : Discrepancies in carcinogenicity (e.g., benzofuran’s 2B classification by IARC ) may arise from metabolic activation pathways. Use in vitro assays :

- CYP450 Enzymes : Test metabolite formation (e.g., epoxides) via LC-MS/MS.

- Ames Test : Assess mutagenicity in S. typhimurium strains TA98/TA100.

Note that 5,6-dimethyl groups may sterically hinder metabolic activation, reducing toxicity compared to unsubstituted benzofurans.- Data Table :

| Derivative | LD₅₀ (Mouse) | Carcinogenicity (IARC) | Key Metabolite |

|---|---|---|---|

| Benzofuran | 121 mg/kg | 2B | Epoxide |

| 5,6-Dimethyl-2,3-diphenyl* | Not tested | Hypothesized lower | Steric-blocked |

Q. How can environmental persistence and bioaccumulation of benzofuran derivatives be quantified?

- Methodological Answer : Use QSAR modeling and experimental validation:

- Bioconcentration Factor (BCF) : Measure via octanol-water partitioning (log P ~3.5 for methyl/diphenyl groups).

- Half-life in Water : Simulate using purge-and-trap GC-MS (estimated t₁/₂ = 5 hours in rivers).

Field studies should employ SPE-HRMS to detect ng/L levels in wastewater.

Research Gaps and Recommendations

- Synthetic Challenges : Limited data on regioselective dimethylation; explore directed ortho-metalation strategies.

- Toxicokinetics : No in vivo studies on 5,6-dimethyl-2,3-diphenyl derivatives; prioritize OECD 453-compliant bioassays.

- Ecological Impact : Refine BCF models using zebrafish embryos exposed to 1–10 mg/L concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.